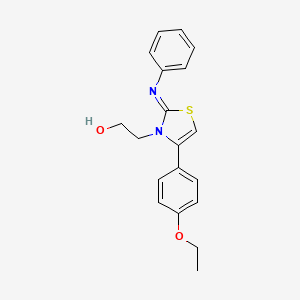

(Z)-2-(4-(4-ethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol

CAS No.: 928199-29-5

Cat. No.: VC6543856

Molecular Formula: C19H20N2O2S

Molecular Weight: 340.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 928199-29-5 |

|---|---|

| Molecular Formula | C19H20N2O2S |

| Molecular Weight | 340.44 |

| IUPAC Name | 2-[4-(4-ethoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol |

| Standard InChI | InChI=1S/C19H20N2O2S/c1-2-23-17-10-8-15(9-11-17)18-14-24-19(21(18)12-13-22)20-16-6-4-3-5-7-16/h3-11,14,22H,2,12-13H2,1H3 |

| Standard InChI Key | LCGGLDSVVXRILC-VXPUYCOJSA-N |

| SMILES | CCOC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCO |

Introduction

Structural and Molecular Characterization

Molecular Composition

The compound’s molecular formula is C₁₉H₂₀N₂O₂S, with a molecular weight of 340.44 g/mol. Its IUPAC name, 2-[4-(4-ethoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol, reflects the arrangement of its functional groups (Table 1).

Table 1: Molecular Properties of (Z)-2-(4-(4-Ethoxyphenyl)-2-(Phenylimino)Thiazol-3(2H)-Yl)Ethanol

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀N₂O₂S |

| Molecular Weight | 340.44 g/mol |

| IUPAC Name | 2-[4-(4-Ethoxyphenyl)-2-(phenylimino)-1,3-thiazol-3-yl]ethanol |

| SMILES | CCOC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCO |

| InChI Key | LCGGLDSVVXRILC-VXPUYCOJSA-N |

The Z-configuration of the imino group (C=N) is critical for its stereochemical stability, influencing interactions with biological targets.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis follows multi-step protocols common to thiazole derivatives (Figure 1) :

-

Condensation: Reacting 4-ethoxyphenylthioamide with phenyl isothiocyanate forms a thiosemicarbazide intermediate.

-

Cyclization: Treatment with ethyl chloroacetate induces cyclization to form the thiazolidinone core.

-

Functionalization: Alkylation or oxidation introduces the ethanol side chain.

Key Reaction Conditions:

-

Temperature: Reflux conditions (70–100°C).

Reactivity Insights

The hydroxyl (-OH) and imino (-N=) groups serve as reactive sites:

-

Hydroxyl Group: Participates in hydrogen bonding and esterification.

-

Imino Group: Undergoes tautomerization (keto-enol) under acidic/basic conditions, affecting biological activity .

Applications and Future Directions

Drug Development

This compound’s modular structure allows derivatization for:

Analytical Challenges

Current limitations include:

-

Spectral Data Gaps: Need for NMR, MS, and XRD validation.

-

Pharmacokinetic Studies: Assessing bioavailability and metabolic stability.

Table 2: Research Priorities for (Z)-2-(4-(4-Ethoxyphenyl)-2-(Phenylimino)Thiazol-3(2H)-Yl)Ethanol

| Priority Area | Objective |

|---|---|

| Synthesis Optimization | Improve yield (>75%) |

| Biological Screening | Test against NCI-60 cell panel |

| Toxicity Profiling | Determine LD₅₀ in rodent models |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume